ZINC tert-butoxide

Overview

Description

Zinc tert-butoxide is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a catalyst in organic synthesis reactions.

Scientific Research Applications

Sol-Gel Processing

Zinc tert-butoxide is used in sol-gel processing for the chemical synthesis of ZnS at room temperature. This process involves using this compound and H2S as precursors in a toluene solution, leading to a yellow semi-transparent gel that dries to a reddish-orange solid. Characterization methods such as XRD, IR, and EDS confirm the product as ZnS with an atomic ratio of approximately 1:1 (Stanic et al., 1997).

Coordination Chemistry and Mass Spectrometry

This compound has been studied in coordination chemistry and analyzed via mass spectrometry. These studies reveal the presence of oligomers with more than four monomer units in the gaseous state, providing insights into the compound's behavior under different conditions (Adler et al., 1976).

Catalysis in Asymmetric Epoxidation

This compound-based catalysts have been developed for asymmetric epoxidation of enones, demonstrating high efficiency and enantioselectivity. These findings are significant in the field of organic synthesis, showing the potential of this compound in catalytic applications (Keeri et al., 2016); (Yu et al., 1999).

Synthesis of Acrylates from Olefins and CO2

This compound plays a role in the catalytic carboxylation of ethylene with CO2, offering an industrially applicable alternative synthesis of sodium acrylate. This process demonstrates the versatility of this compound in catalysis and its potential in environmentally friendly chemical processes (Manzini et al., 2017).

Ring-Opening Polymerization

This compound is used in the ring-opening polymerization of ε-caprolactone and l-lactide, acting as a catalyst. This application is crucial in polymer science, particularly for creating biodegradable and biocompatible polymers (Huang et al., 2006).

Photodynamic Therapy

In photodynamic therapy, this compound derivatives have been designed as active parts of third-generation photosensitizers. These derivatives show promising photophysical properties and high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Zimcik et al., 2009).

Organic-Capped ZnO Quantum Dots

This compound is involved in the synthesis of organic-capped and colloidal ZnO quantum dots (QDs). These QDs exhibit quantum size effect upon UV emission and are highly dispersible in various organic solvents, making them significant in nanotechnology applications (Omata et al., 2011).

Stress Response in Biological Systems

Studies on this compound-related compounds, such as tert-butylhydroquinone, show their role in activating metal-responsive transcription factor-1 in response to reactive oxygen species. This is significant in understanding the stress response in biological systems (Dalton et al., 1996).

Countering Negative Effects of Cadmium

This compound-derived nanoparticles have been used to counter the negative effects generated by cadmium in plants, indicating its potential role in environmental and agricultural applications (Faizan et al., 2020).

Biomedical Applications

This compound-derived nanoparticles, specifically Zinc Oxide Nanoparticles, have shown promising applications in biomedical fields due to their excellent biocompatibility and potential in anticancer and antibacterial activities (Mishra et al., 2017); (Jiang et al., 2018).

Mechanism of Action

Target of Action

Zinc tert-butoxide is primarily used as a catalyst in organic synthesis . It targets various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Mode of Action

This compound interacts with its targets through a process known as elimination . This process can occur in a single concerted step (proton abstraction at C α occurring at the same time as C β -X bond cleavage), or in two steps (C β -X bond cleavage occurring first to form a carbocation intermediate, which is then ‘quenched’ by proton abstraction at the alpha-carbon) . The bulkiness of tert-butoxide makes it difficult for the oxygen to reach the carbon (in other words, to act as a nucleophile). It is more likely to pluck off a proton, which is much more accessible than the electrophilic carbon .

Biochemical Pathways

Zinc is an essential nutrient for the human body, and its content is the second largest nutrient element only after iron . It plays an important role in the body by participating in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Result of Action

The result of this compound’s action is the formation of new compounds through various reactions such as esterification, transesterification, and aldol condensation . It also aids in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the electron-rich species is critical. A strong hindered base such as tert-butoxide can be used to direct the reaction towards elimination . Additionally, the solvent used can also influence the reaction .

Biochemical Analysis

Biochemical Properties

Zinc tert-butoxide plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, this compound is involved in the catalytic equilibrium between zinc peroxide and this compound in the presence of tert-butyl hydroperoxide (t-BuOOH) . This interaction is crucial for the zinc-mediated epoxidation process, which is essential for the synthesis of various organic compounds .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, this compound can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and can degrade when exposed to moisture . This degradation can lead to a decrease in its catalytic activity over time, affecting its long-term efficacy in biochemical reactions . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been shown to result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and promote beneficial biochemical reactions . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . For example, this compound is a key component in the zinc-mediated epoxidation process, where it interacts with zinc peroxide and tert-butyl hydroperoxide to catalyze the formation of epoxides . These interactions can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its catalytic effects . The distribution of this compound within cells is crucial for its activity, as it needs to be present in the right location to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, this compound may be directed to the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes . The localization of this compound within these compartments is essential for its activity and function, as it needs to be in close proximity to its target biomolecules .

Properties

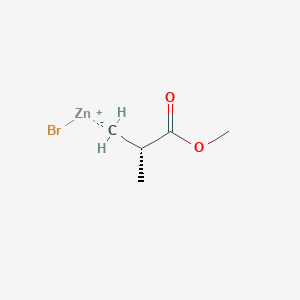

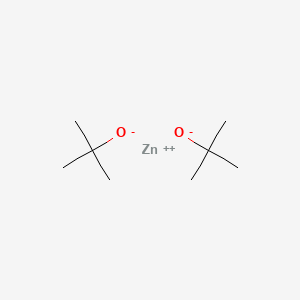

IUPAC Name |

zinc;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVEVPHJQJMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557060 | |

| Record name | Zinc bis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4278-43-7 | |

| Record name | Zinc bis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.